molecular formula C22H19NO5 B11079586 3-(4-ethoxy-3-methoxyphenyl)-2-nitro-3H-benzo[f]chromene

3-(4-ethoxy-3-methoxyphenyl)-2-nitro-3H-benzo[f]chromene

Cat. No.: B11079586
M. Wt: 377.4 g/mol
InChI Key: WQJGFQNQEQBDRM-UHFFFAOYSA-N
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Description

3-(4-ethoxy-3-methoxyphenyl)-2-nitro-3H-benzo[f]chromene is a complex organic compound belonging to the class of chromenes Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring This particular compound is characterized by the presence of ethoxy and methoxy groups on the phenyl ring, as well as a nitro group on the chromene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxy-3-methoxyphenyl)-2-nitro-3H-benzo[f]chromene can be achieved through several synthetic routes. One common method involves the DBU-mediated annulation of 2-aryl-3-nitro-2H-chromenes with 1,3-cyclohexanediones . This reaction involves a highly efficient domino sequence consisting of regioselective intermolecular Michael addition, intramolecular nucleophilic addition, and aromatization as key steps. The reaction conditions typically involve the use of DBU as a base and a suitable solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxy-3-methoxyphenyl)-2-nitro-3H-benzo[f]chromene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced chromenes, and substituted chromenes with various functional groups.

Scientific Research Applications

3-(4-ethoxy-3-methoxyphenyl)-2-nitro-3H-benzo[f]chromene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-2-nitro-3H-benzo[f]chromene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-ethoxy-3-methoxyphenyl)-2-nitro-3H-benzo[f]chromene is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, as well as the nitro group on the chromene ring

Properties

Molecular Formula

C22H19NO5

Molecular Weight

377.4 g/mol

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-2-nitro-3H-benzo[f]chromene

InChI

InChI=1S/C22H19NO5/c1-3-27-20-11-9-15(12-21(20)26-2)22-18(23(24)25)13-17-16-7-5-4-6-14(16)8-10-19(17)28-22/h4-13,22H,3H2,1-2H3

InChI Key

WQJGFQNQEQBDRM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=CC3=C(O2)C=CC4=CC=CC=C43)[N+](=O)[O-])OC

Origin of Product

United States

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